molecular formula C8H13NS B15246280 5-Pentyl-1,3-thiazole CAS No. 96693-93-5

5-Pentyl-1,3-thiazole

Cat. No.: B15246280
CAS No.: 96693-93-5
M. Wt: 155.26 g/mol
InChI Key: GSIZIOFGSQLTRR-UHFFFAOYSA-N
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Description

5-Pentylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its distinct aroma, often described as nutty or roasted, making it a significant component in flavor and fragrance industries. Thiazoles, including 5-Pentylthiazole, are also recognized for their diverse biological activities, which include antimicrobial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For 5-Pentylthiazole, the reaction might involve the use of pentyl bromide and thioformamide under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of 5-Pentylthiazole can be scaled up using continuous flow reactors to ensure consistent quality and yield. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Pentylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Pentylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 5-Pentylthiazole is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis. In cancer research, 5-Pentylthiazole has been shown to inhibit the activity of certain kinases involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pentylthiazole stands out due to its specific pentyl group, which imparts unique aromatic properties and influences its biological activity. This makes it particularly valuable in the flavor and fragrance industry, as well as in medicinal chemistry for the development of new therapeutic agents .

Properties

CAS No.

96693-93-5

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

5-pentyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-2-3-4-5-8-6-9-7-10-8/h6-7H,2-5H2,1H3

InChI Key

GSIZIOFGSQLTRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=CS1

Origin of Product

United States

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